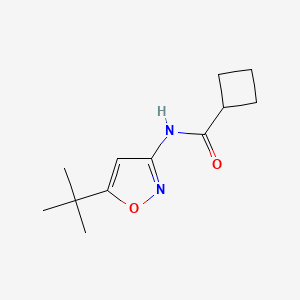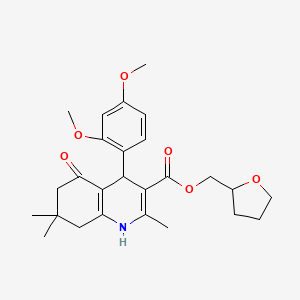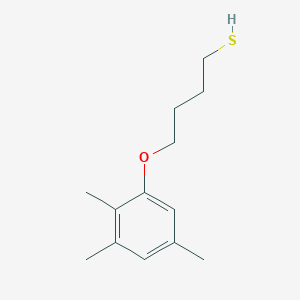
4-methyl-N-(4-methylphenyl)-1-phthalazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylphenyl)-1-phthalazinamine, also known as MPQ, is a synthetic compound that belongs to the phthalazinamine family. It is a potent and selective inhibitor of the neuronal sodium channel Nav1.7, which is responsible for transmitting pain signals in the nervous system. MPQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of chronic pain.
Mecanismo De Acción
4-methyl-N-(4-methylphenyl)-1-phthalazinamine works by selectively blocking the Nav1.7 sodium channel, which is responsible for transmitting pain signals in the nervous system. By blocking this channel, this compound reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the Nav1.7 sodium channel, with minimal effects on other sodium channels. It has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain. This compound has been found to have minimal effects on other physiological systems, such as the cardiovascular and respiratory systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has several advantages for use in lab experiments. It is highly selective for the Nav1.7 sodium channel, making it a useful tool for studying the role of this channel in pain transmission. This compound also has a long duration of action, allowing for prolonged experiments. However, this compound is a synthetic compound and may have limitations in terms of its applicability to in vivo studies.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(4-methylphenyl)-1-phthalazinamine. One area of interest is the development of more potent and selective Nav1.7 inhibitors. Another area of interest is the development of formulations that can be administered orally or topically, making this compound more accessible for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Overall, this compound has significant potential as a therapeutic agent for the treatment of chronic pain, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 4-methyl-N-(4-methylphenyl)-1-phthalazinamine involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly effective in blocking pain signals in animal models of neuropathic pain. This compound has also been shown to have a low risk of addiction and abuse potential, making it an attractive alternative to opioid-based pain medications.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)17-16-15-6-4-3-5-14(15)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJEWNNKZEPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)

